molecular formula C8H9IN2 B14584644 4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole CAS No. 61514-45-2

4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole

Cat. No.: B14584644
CAS No.: 61514-45-2
M. Wt: 260.07 g/mol
InChI Key: JSKCTNOTRGUMOV-UHFFFAOYSA-N
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Description

4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole is an organic compound characterized by the presence of an iodoethynyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole typically involves the iodination of terminal alkynes. One common method is the oxidative iodination using hypervalent-iodine reagents. For instance, a combination of tetrabutylammonium iodide (TBAI) and (diacetoxyiodo)benzene (PIDA) can be used to selectively generate 1-iodoalkynes . Another approach involves the Sonogashira coupling reaction, which is a transition-metal and photocatalyst-free inverse coupling reaction between iodoalkynes and (hetero)arenes or alkenes under visible-light irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative iodination processes using hypervalent-iodine reagents. The choice of reagents and reaction conditions can be optimized to achieve high yields and purity, making the process economically viable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the iodoethynyl group, leading to the formation of different derivatives.

    Substitution: The iodoethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, DMSO, and various bases such as CsF and KOAc. Reaction conditions may vary, but typical conditions involve room temperature to moderate heating and the use of solvents like dichloroethane (DCE) and acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidative iodination can yield 1-iodoalkynes, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole involves its ability to participate in halogen bonding interactions. These interactions are characterized by the formation of bonds between the iodine atom and nucleophilic regions in other molecules. This compound can act as a halogen bond donor, facilitating the formation of supramolecular structures and influencing the properties of the resulting materials .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other iodoalkynes and halogenated pyrazoles, such as:

Uniqueness

4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole is unique due to its specific substitution pattern and the presence of the iodoethynyl group. This unique structure allows it to participate in specific halogen bonding interactions, making it valuable in the design of new materials and in medicinal chemistry applications.

Properties

CAS No.

61514-45-2

Molecular Formula

C8H9IN2

Molecular Weight

260.07 g/mol

IUPAC Name

4-(2-iodoethynyl)-1,3,5-trimethylpyrazole

InChI

InChI=1S/C8H9IN2/c1-6-8(4-5-9)7(2)11(3)10-6/h1-3H3

InChI Key

JSKCTNOTRGUMOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C#CI

Origin of Product

United States

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